

CAS number for 6-chloro-5-fluoro-1H-indazole

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Compound of Interest

Compound Name: **6-chloro-5-fluoro-1H-indazole**

Cat. No.: **B1427318**

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An In-Depth Technical Guide to **6-Chloro-5-fluoro-1H-indazole**: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of **6-chloro-5-fluoro-1H-indazole**, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While a specific CAS number for this molecule is not readily found in major chemical databases, this guide synthesizes information from related structures and established synthetic methodologies to offer a detailed exploration of its probable physicochemical properties, potential synthetic pathways, and anticipated applications, particularly in the realm of drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the rationale behind its design and potential as a privileged scaffold.

Introduction: The Significance of the Indazole Scaffold

Indazoles are bicyclic aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.^{[1][2]} This scaffold is of immense interest in medicinal chemistry due to its versatile biological activities.^{[3][4]} The indazole nucleus is a key pharmacophore in numerous marketed drugs, including the anti-inflammatory agent Benzydamine and the 5-HT3 receptor antagonist Granisetron.^{[1][5]} The stability of the 1H-indazole tautomer, which possesses a benzenoid aromatic character, makes it a thermodynamically favored and widely studied isomer in drug development.^{[1][2]} The introduction of halogen substituents, such as chlorine

and fluorine, onto the indazole core can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

While **6-chloro-5-fluoro-1H-indazole** is not extensively documented with a unique CAS identifier in public databases, its structural congeners, such as 6-chloro-1H-indazole (CAS: 698-25-9) and 6-fluoro-1H-indazole (CAS: 348-25-4), are well-characterized.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This guide will leverage the known chemistry of these and other related indazoles to provide a scientifically grounded projection of the title compound's characteristics.

Physicochemical Properties and Structural Analysis

The physicochemical properties of **6-chloro-5-fluoro-1H-indazole** can be predicted based on the contributions of its constituent functional groups. A summary of the properties of related, publicly available compounds is presented in Table 1.

Table 1: Physicochemical Properties of Related Indazole Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
6-Chloro-1H-indazole	698-25-9	C ₇ H ₅ CIN ₂	152.58 [6] [8]
6-Fluoro-1H-indazole	348-25-4	C ₇ H ₅ FN ₂	136.13 [7] [9] [10]
6-Chloro-5-fluoro-1H-indole	122509-72-2	C ₈ H ₅ CIFN	169.58 [11]

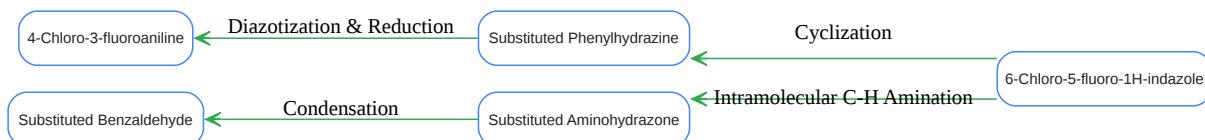
Based on these related structures, the predicted molecular formula for **6-chloro-5-fluoro-1H-indazole** is C₇H₄CIFN₂ with an approximate molecular weight of 170.57 g/mol. The presence of both chlorine and fluorine atoms is expected to increase its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. The electron-withdrawing nature of the halogens will also impact the electronic distribution within the aromatic system, potentially influencing its binding interactions with biological targets.

Synthesis Methodologies: A Prospective Approach

While a specific, documented synthesis for **6-chloro-5-fluoro-1H-indazole** is not readily available, established methods for the synthesis of substituted indazoles can be adapted. A plausible synthetic strategy would likely involve the cyclization of a suitably substituted phenylhydrazine or the intramolecular amination of a substituted aminohydrazone.

Retrosynthetic Analysis

A logical retrosynthetic approach for **6-chloro-5-fluoro-1H-indazole** is depicted below. This pathway highlights key disconnections and potential starting materials.



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Caption: Retrosynthetic analysis of **6-chloro-5-fluoro-1H-indazole**.

Proposed Synthetic Protocol

A potential synthetic workflow could commence from a commercially available substituted aniline, such as 4-chloro-3-fluoroaniline. The following steps outline a feasible, though theoretical, protocol:

Step 1: Diazotization and Reduction to Phenylhydrazine

- Dissolve 4-chloro-3-fluoroaniline in a suitable acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite dropwise to form the diazonium salt.
- Reduce the diazonium salt *in situ* using a reducing agent like tin(II) chloride to yield the corresponding phenylhydrazine.

Step 2: Condensation to Form a Hydrazone

- React the synthesized phenylhydrazine with a suitable aldehyde or ketone (e.g., formaldehyde or a protected derivative) in an appropriate solvent like ethanol.
- Catalyze the reaction with a small amount of acid.
- Isolate the resulting hydrazone by filtration or extraction.

Step 3: Oxidative Cyclization to the Indazole Core

- Subject the hydrazone to an oxidative cyclization reaction. Various reagents can be employed for this transformation, including iodine in the presence of a base or a palladium-catalyzed intramolecular C-H amination.[3]
- Purify the crude product via column chromatography or recrystallization to obtain **6-chloro-5-fluoro-1H-indazole**.



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Caption: Proposed synthetic workflow for **6-chloro-5-fluoro-1H-indazole**.

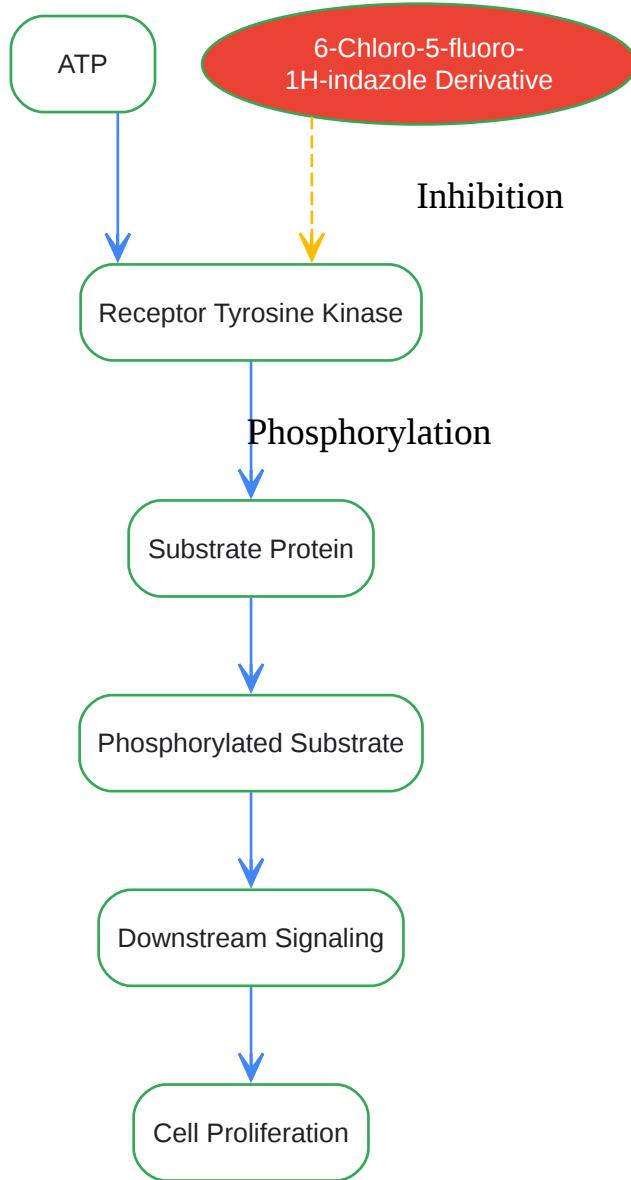
Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a privileged structure in drug discovery, and the introduction of chloro and fluoro substituents can fine-tune its biological activity.[3] Halogenation can enhance binding to target proteins through halogen bonding and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

Potential as a Kinase Inhibitor

Many indazole-containing compounds have been developed as potent kinase inhibitors for the treatment of cancer.[3][12] The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors and donors, facilitating interactions with the hinge region of kinase active sites.[12] The 6-chloro-5-fluoro substitution pattern on the benzene ring of the indazole could provide

additional interactions within the ATP-binding pocket of various kinases, potentially leading to high potency and selectivity.



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Caption: Potential mechanism of action as a kinase inhibitor.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of therapeutic areas, including:

- Anti-inflammatory agents: As exemplified by Benzydamine.[5]
- Neurodegenerative diseases: Modulating targets involved in neurological disorders.[13]
- Antiparasitic agents: Showing activity against parasites like Leishmania.[1][13]

The specific substitution pattern of **6-chloro-5-fluoro-1H-indazole** may confer novel activities in these or other therapeutic fields, warranting further investigation.

Safety and Handling

While specific toxicity data for **6-chloro-5-fluoro-1H-indazole** is unavailable, related halogenated aromatic compounds should be handled with care. Based on the hazard classifications of similar molecules like 6-chloro-5-fluoro-1H-indole, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-chloro-5-fluoro-1H-indazole represents a promising, albeit currently under-documented, chemical entity with significant potential in drug discovery and development. By leveraging established synthetic methodologies and understanding the structure-activity relationships of related indazole derivatives, researchers can explore the therapeutic utility of this compound. This technical guide provides a foundational understanding to stimulate further research and unlock the potential of this and other novel halogenated indazoles.

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